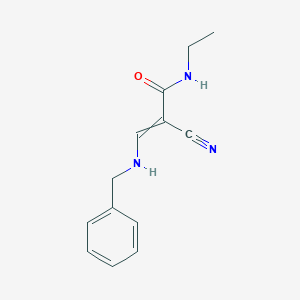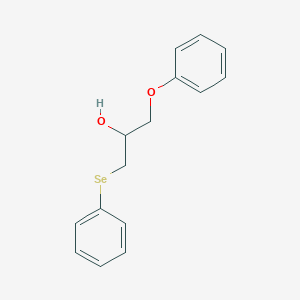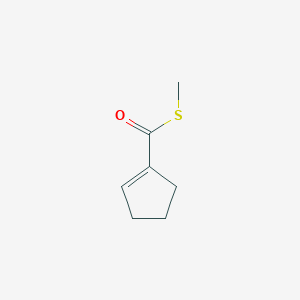![molecular formula C13H20N2O2S B14405183 N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide CAS No. 85814-78-4](/img/structure/B14405183.png)
N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structure and properties It is a derivative of sulfonohydrazide, characterized by the presence of an ethylbutylidene group and a methylbenzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonylhydrazide with an appropriate aldehyde or ketone. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including the use of green chemistry principles, is crucial to ensure sustainable production.
化学反应分析
Types of Reactions
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The sulfonyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide include other sulfonohydrazide derivatives with different substituents on the hydrazide or sulfonyl groups. Examples include:
- N’-[(E)-1-ethylpropylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-1-ethylhexylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
The uniqueness of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of an ethylbutylidene group and a methylbenzenesulfonyl group makes it a valuable compound for various applications, setting it apart from other similar derivatives.
属性
CAS 编号 |
85814-78-4 |
|---|---|
分子式 |
C13H20N2O2S |
分子量 |
268.38 g/mol |
IUPAC 名称 |
N-[(E)-hexan-3-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-4-6-12(5-2)14-15-18(16,17)13-9-7-11(3)8-10-13/h7-10,15H,4-6H2,1-3H3/b14-12+ |
InChI 键 |
HWIYBDSNQIAUCU-WYMLVPIESA-N |
手性 SMILES |
CCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/CC |
规范 SMILES |
CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)

methanone](/img/structure/B14405117.png)


![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)

![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)

